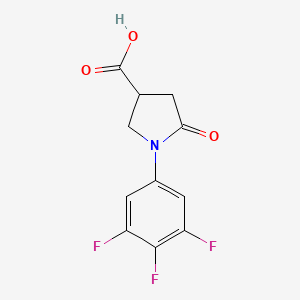
5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid: is an organic compound with the molecular formula C11H8F3NO3 and a molecular weight of 259.18 g/mol . This compound features a pyrrolidine ring substituted with a trifluorophenyl group and a carboxylic acid group, making it a versatile scaffold in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of benzoyl hydroxylamine with 3-bromopyrrolidine . This reaction typically requires controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to derivatives with different properties.
Substitution: The trifluorophenyl group can undergo substitution reactions, introducing new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid serves as a building block for synthesizing more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research. It can be used to develop inhibitors for specific enzymes or receptors, potentially leading to new therapeutic agents for treating diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can engage in intramolecular charge transfer (ICT) within its aromatic ring, leading to strong donor-acceptor interactions . These interactions can modulate the activity of enzymes or receptors, influencing biological pathways and cellular processes .
Comparación Con Compuestos Similares
- 5-Oxo-1-(2,3,4-trifluorophenyl)pyrrolidine-3-carboxylic acid
- 5-Oxo-1-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
- 5-Oxo-1-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
Uniqueness: Compared to similar compounds, 5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid stands out due to the presence of three fluorine atoms on the phenyl ring. This trifluoromethyl group enhances the compound’s stability and reactivity, making it more versatile for various applications .
Propiedades
IUPAC Name |
5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c12-7-2-6(3-8(13)10(7)14)15-4-5(11(17)18)1-9(15)16/h2-3,5H,1,4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMJTCGYMWSPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C(=C2)F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
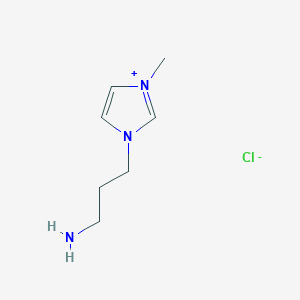
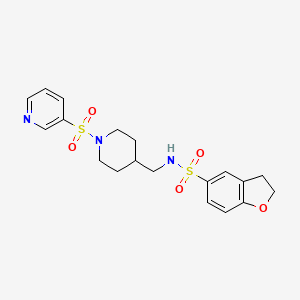
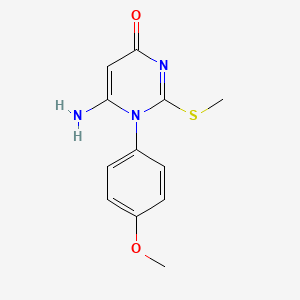
![(2E,5E)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2831789.png)
![2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2831790.png)
![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid](/img/structure/B2831791.png)
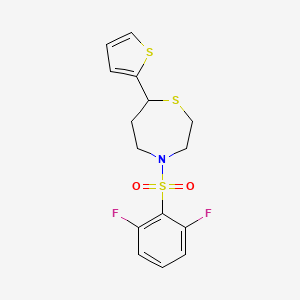
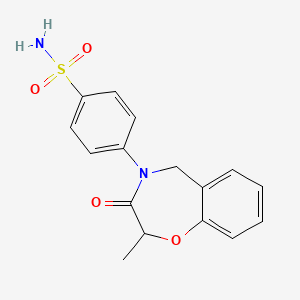
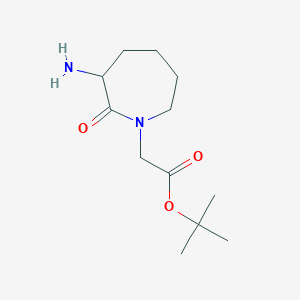
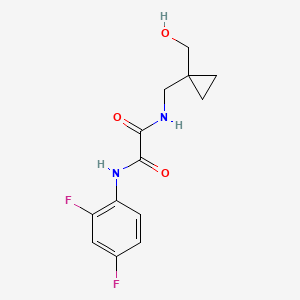
![N-({2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}methyl)but-2-ynamide](/img/structure/B2831802.png)
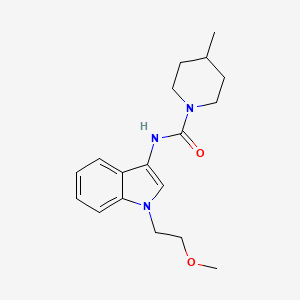
![N-[(3-chloropyrazin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2831805.png)
![N,N-diethyl-7-methyl-4-{[4-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide](/img/structure/B2831806.png)
